molecular formula C15H22Br2ClNO2 B2591142 1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1189648-61-0

1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2591142
CAS No.: 1189648-61-0
M. Wt: 443.6
InChI Key: BLYNFYAKKYRQDJ-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C15H22Br2ClNO2 and its molecular weight is 443.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Radiochemical Applications

Research on similar compounds, such as the synthesis of isotopomers for radiochemical studies, suggests potential applications in developing radiolabeled compounds for medical imaging or drug discovery. For example, the synthesis of isotopomers based on chiral glycerol derivatives indicates methodologies for creating radiolabeled versions of complex molecules, potentially including 1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride for biological or pharmacological studies (Czeskis, 1998).

Neurological Research Applications

Compounds structurally similar to this compound have been studied for their neurological effects, such as NMDA receptor antagonism. This suggests potential research applications in exploring neuroprotective or neuromodulatory effects. For example, studies on chromanol compounds and their effects on NMDA receptors offer insights into how related compounds might be used to explore functions of NR2B-containing NMDA receptors (Butler et al., 1998).

Antimicrobial and Antioxidant Research

The evaluation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones for antimicrobial and antioxidant activities points towards applications in developing new antimicrobial agents or studying the antioxidant properties of related compounds. This line of research could be relevant for assessing the biological activities of this compound or derivatives thereof (Čižmáriková et al., 2020).

Chemical and Physical Property Research

Studies on the thermo-solvatochromism of zwitterionic probes in aqueous alcohols might inform research into the physical and chemical properties of similar compounds. Understanding how these compounds interact with different solvents under varying temperature conditions can provide insights into their stability, solubility, and potential applications in chemical sensing or solvent systems (Tada et al., 2003).

Synthesis and Characterization of Novel Compounds

Research into the synthesis and characterization of novel compounds, such as tetra-substituted metal-free and metallophthalocyanines, showcases methodologies that could be applied to the synthesis and study of this compound. These methods could be relevant for investigating the compound's potential in catalysis, photodynamic therapy, or as a component in electronic devices (Acar et al., 2012).

Properties

IUPAC Name

1-(2,4-dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br2NO2.ClH/c1-11-4-6-18(7-5-11)9-13(19)10-20-15-3-2-12(16)8-14(15)17;/h2-3,8,11,13,19H,4-7,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYNFYAKKYRQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.